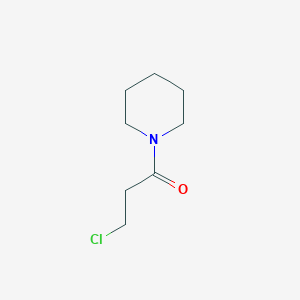

3-Chloro-1-(piperidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBALNTIFBNPOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1 Piperidin 1 Yl Propan 1 One

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The presence of a chlorine atom on the terminal carbon of the propyl chain makes this position an electrophilic center, susceptible to attack by various nucleophiles. wikipedia.orgencyclopedia.pub This reactivity is a cornerstone of its utility as a synthetic building block. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, resulting in a partial positive charge on the carbon atom, priming it for nucleophilic attack. ck12.org

Mechanisms of Substitution with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The substitution of the chlorine atom in 3-Chloro-1-(piperidin-1-yl)propan-1-one predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ck12.org This is characteristic of primary alkyl halides, where steric hindrance is minimal, and the formation of a primary carbocation for an SN1 pathway is energetically unfavorable. libretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). ck12.org

Amines : Primary and secondary amines, as well as ammonia, can act as effective nucleophiles, displacing the chloride to form a new carbon-nitrogen bond. This reaction leads to the formation of amino-substituted piperidinyl propanones. However, the resulting amine product is also nucleophilic and can compete with the starting amine for the remaining alkyl halide, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

Thiols : Thiols (R-SH) are excellent nucleophiles, especially in their deprotonated thiolate (R-S⁻) form. They react readily with this compound to yield thioethers. The high nucleophilicity of sulfur makes this a highly efficient transformation.

Alkoxides : Alkoxide ions (R-O⁻), generated from alcohols by deprotonation with a strong base, are potent nucleophiles that react to form ethers via a process analogous to the Williamson ether synthesis.

Table 1: Representative SN2 Reactions

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Amine (R₂NH) | Substituted Amine | Typically heated in a polar solvent. An excess of the nucleophile or a non-nucleophilic base is often used to neutralize the HCl byproduct. |

| Thiolate (RS⁻) | Thioether (Sulfide) | Reaction with a thiol in the presence of a base (e.g., NaOH, NaH) in a polar aprotic solvent. |

| Alkoxide (RO⁻) | Ether | Reaction with an alcohol in the presence of a strong base (e.g., NaH) to form the alkoxide in situ. |

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of a reaction is a critical aspect of its mechanism. For an SN2 reaction, the mechanism dictates a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. ck12.org This phenomenon, known as the Walden inversion, results from the requisite backside attack of the nucleophile.

In the specific case of this compound, the chlorinated carbon is prochiral, meaning it is not a stereocenter itself but would become one upon substitution with a new group, provided the two faces of the molecule are diastereotopic. If a chiral nucleophile were used or if the piperidine (B6355638) ring contained a stereocenter, the SN2 reaction would lead to the formation of diastereomers.

Should the reaction proceed through a hypothetical SN1 mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack this flat intermediate from either face with roughly equal probability. ck12.org This would result in a racemic mixture of products, meaning both possible stereoisomers would be formed in approximately equal amounts. ck12.org However, due to the primary nature of the alkyl halide, the SN2 pathway with its characteristic inversion of stereochemistry is the overwhelmingly favored mechanism. libretexts.org

Transformations of the Carbonyl Group

The carbonyl group in this compound is part of an amide functional group. The resonance delocalization of the nitrogen lone pair into the carbonyl makes the amide bond exceptionally stable and less reactive than the carbonyls of ketones or aldehydes. khanacademy.org This stability influences the types of transformations it can undergo.

Chemoselective Reduction Pathways to Alcohol Derivatives

The reduction of amides is a challenging transformation due to the low electrophilicity of the carbonyl carbon. Standard reducing agents like sodium borohydride (NaBH₄), which readily reduce ketones and aldehydes, are generally unreactive towards amides. youtube.comyoutube.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce tertiary amides completely to the corresponding amine, in this case, 3-chloro-1-propylpiperidine.

The conversion of an amide directly to an alcohol via reduction is a non-trivial process that requires cleavage of the strong carbon-nitrogen bond. rsc.org While classical methods are lacking, modern synthetic chemistry has developed specific reagents for this transformation. For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to be a general and highly chemoselective method for reducing primary, secondary, and tertiary amides to their corresponding alcohols under mild conditions. nih.govacs.orgnih.govacs.org This reaction proceeds through a carbinolamine intermediate, with the samarium complex promoting the selective cleavage of the C–N bond over the C–O bond. acs.org

Table 2: Reduction Pathways for Amides

| Reagent | Primary Product | Mechanism Pathway |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | C–O bond cleavage pathway. |

| Samarium(II) Iodide (SmI₂)/Amine/H₂O | Alcohol | C–N bond cleavage pathway. acs.orgnih.gov |

| Sodium Borohydride (NaBH₄) | No Reaction | Insufficient reactivity with amides. youtube.com |

Oxidative Transformations of the Ketone Functionality

Amides are generally robust and resistant to oxidation at the carbonyl group. Oxidative cleavage of the amide bond is a difficult transformation that typically requires harsh conditions or specialized reagents. organic-chemistry.org Some enzymatic systems, such as cytochrome P450, can mediate the oxidative cleavage of amides to yield carbonyl products through hydroxylation at the alpha-carbon of one of the substituents. nih.gov Certain chemical methods using strong oxidants can also achieve C-N bond cleavage. acs.orgacs.orgrsc.org For N-acyl piperidines, oxidation often occurs on the piperidine ring itself rather than at the amide carbonyl. For example, oxidation with iron(II)-hydrogen peroxide can lead to the formation of lactams (piperidin-2-ones), indicating oxidation at the carbon alpha to the nitrogen. researchgate.net

Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is part of an amide linkage. This structural feature profoundly influences its reactivity. Unlike a typical tertiary amine where the nitrogen's lone pair of electrons is readily available, in an amide, this lone pair is delocalized through resonance with the adjacent carbonyl group.

This resonance effect has two major consequences:

Reduced Basicity : The nitrogen atom is significantly less basic than the nitrogen in a simple N-alkyl piperidine.

Reduced Nucleophilicity : The delocalization renders the nitrogen lone pair less available to attack electrophiles.

Therefore, the piperidine nitrogen in this molecule does not readily undergo reactions typical of tertiary amines, such as quaternization with alkyl halides or oxidation to an N-oxide under standard conditions. While SN2 reactions at an amide nitrogen center have been developed, they require specialized substrates, such as those with sulfonate leaving groups attached to the nitrogen. researchgate.net

However, the piperidine ring itself remains a site of potential reactivity. The C-H bonds at the α-positions (C2 and C6) to the nitrogen can be functionalized. A classic example of this type of transformation is the Polonovski reaction. organicreactions.org In a modified version, the Polonovski-Potier reaction, a tertiary amine N-oxide is treated with an activating agent like trifluoroacetic anhydride to generate an iminium ion intermediate. acs.orgresearchgate.net This electrophilic iminium ion can then be trapped by a wide range of nucleophiles, achieving α-functionalization of the ring. acs.org Although the initial N-oxidation step would be challenging for the amide in this compound due to its reduced nucleophilicity, this pathway highlights a key mode of reactivity for the N-acyl piperidine scaffold.

Table of Mentioned Chemical Compounds

Quaternization Reactions and Their Applications

The presence of a tertiary amine within the piperidine ring of this compound allows for quaternization reactions. These reactions involve the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent.

Common alkylating agents for such reactions include alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl sulfates (e.g., dimethyl sulfate). The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces the leaving group on the alkylating agent. The rate of reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature.

Table 1: Illustrative Quaternization Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide (CH₃I) | 1-(3-chloropropanoyl)-1-methylpiperidin-1-ium iodide | Acetonitrile, Room Temperature |

| Benzyl Bromide (C₆H₅CH₂Br) | 1-benzyl-1-(3-chloropropanoyl)piperidin-1-ium bromide | Dichloromethane (B109758), Reflux |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 1-(3-chloropropanoyl)-1-methylpiperidin-1-ium methyl sulfate | Neat, 50 °C |

The resulting quaternary ammonium salts have applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. The introduction of a positive charge on the nitrogen atom significantly alters the molecule's solubility and electronic properties, which can be exploited in various synthetic and applied contexts.

N-Acylation and N-Alkylation Strategies for Derivative Synthesis

While the piperidine nitrogen is part of a tertiary amide and thus less nucleophilic than a corresponding secondary amine, the synthesis of derivatives through reactions at other sites is a key aspect of its chemistry. The primary alkyl chloride moiety provides a reactive handle for N-alkylation of various nucleophiles.

For instance, this compound can act as an alkylating agent in reactions with primary or secondary amines, leading to the formation of more complex piperidine derivatives. These reactions typically require a base to neutralize the hydrogen chloride formed during the reaction.

N-Alkylation with Amines:

In a typical N-alkylation, a primary or secondary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion. The choice of base is crucial to avoid side reactions. Non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) are often employed.

Table 2: Representative N-Alkylation Reactions using this compound

| Amine | Product | Base | Solvent |

| Morpholine | 1-(Piperidin-1-yl)-3-(morpholin-4-yl)propan-1-one | K₂CO₃ | Acetonitrile |

| Aniline | 3-(Phenylamino)-1-(piperidin-1-yl)propan-1-one | Et₃N | Dichloromethane |

| Diethylamine | 3-(Diethylamino)-1-(piperidin-1-yl)propan-1-one | K₂CO₃ | N,N-Dimethylformamide |

N-acylation of the piperidine nitrogen is not a feasible reaction pathway due to the presence of the existing N-acyl group (the propanoyl chain). Amides are generally unreactive towards further acylation under standard conditions due to the delocalization of the nitrogen lone pair into the carbonyl group, which significantly reduces its nucleophilicity.

Rearrangement Reactions and Novel Transformations Induced by the Structural Motif

The structural arrangement of this compound, specifically the presence of a leaving group (chloride) at the γ-position relative to the amide carbonyl, allows for the possibility of intramolecular reactions and rearrangements.

One such potential transformation is an intramolecular cyclization to form a β-lactam ring system, although this is generally less favored for the formation of four-membered rings. A more plausible rearrangement could occur under specific conditions, potentially involving the formation of a bicyclic aziridinium ion intermediate, similar to mechanisms observed with other 3-chloropiperidines.

In the presence of a strong, non-nucleophilic base, dehydrohalogenation could occur to yield an α,β-unsaturated amide, 1-(piperidin-1-yl)prop-2-en-1-one. This transformation would open up possibilities for conjugate addition reactions.

Furthermore, under conditions that promote the formation of a carbocation at the carbon bearing the chlorine (e.g., in the presence of a Lewis acid), a 1,2-hydride shift could potentially occur, leading to a more stable secondary carbocation. Subsequent reaction with a nucleophile would result in a constitutional isomer of the starting material. However, such reactions are highly dependent on the specific reaction conditions and the stability of the intermediates.

Derivatization and Structural Modification Strategies Based on 3 Chloro 1 Piperidin 1 Yl Propan 1 One

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring is a common motif in many biologically active compounds and offers multiple sites for structural modification. Functionalizing this ring can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, polarity, and basicity, which in turn can influence its behavior in biological systems.

Introducing substituents onto the carbon atoms of the piperidine ring is a primary strategy for creating structural diversity. These modifications can be achieved through various synthetic routes, often involving the use of pre-functionalized piperidines that are then reacted with a suitable acyl chloride or by direct modification of a pre-formed piperidine ring system. For instance, analogs such as 3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one have been synthesized, demonstrating the feasibility of introducing substituents at the 3-position of the piperidine ring. bldpharm.com Similarly, the synthesis of compounds like 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one showcases the introduction of both hydroxyl and alkyl groups onto the piperidine scaffold. chiralen.com

General synthetic strategies that can be adapted for this purpose include multi-step sequences starting from commercially available substituted piperidines. researchgate.net These methods allow for the controlled introduction of a wide range of functional groups, including alkyl, aryl, and heteroaromatic moieties, through reactions like reductive amination or N-alkylation. researchgate.net

Table 1: Examples of Substituted Piperidine Analogs

| Compound Name | Position of Substitution | Type of Substituent |

|---|---|---|

| 3-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one bldpharm.com | C-3 | Fluoromethyl |

A more advanced modification involves the construction of spirocyclic or condensed ring systems, where the piperidine ring is fused or linked to another ring system via a common carbon atom. This approach dramatically alters the three-dimensional shape and conformational flexibility of the molecule. A key strategy for achieving this involves intramolecular cyclization reactions. For example, a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been synthesized in a multi-step process, demonstrating how a piperidine ring can be integrated into a spirocyclic framework. nih.gov Such a strategy could be adapted, where the propanone side chain of 3-chloro-1-(piperidin-1-yl)propan-1-one or a derivative thereof is used to form a new ring that connects back to a carbon atom of the piperidine ring, potentially via an intramolecular alkylation or condensation reaction.

Modification of the Propanone Backbone for Analogue Generation

The propanone backbone is a critical component for modification, containing a reactive electrophilic ketone and a primary alkyl chloride. The chlorine atom serves as a good leaving group, making it a prime site for nucleophilic substitution to introduce a vast array of functional groups. For instance, the chloride can be displaced by amines, thiols, or alkoxides to generate a library of new analogs.

Furthermore, the ketone carbonyl group can undergo various transformations. A significant modification is its reduction to a secondary alcohol, which introduces a new chiral center. This conversion transforms the propanone backbone into a propan-2-ol structure, as seen in the synthesis of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net This racemic alcohol can then serve as a precursor for stereoselective synthesis. researchgate.net Other modifications could involve reactions at the α-carbon to the ketone, such as alkylation or condensation, to further extend the carbon skeleton.

Exploration of Chiral Analogs and Stereoselective Synthesis

The development of chiral analogs is a cornerstone of modern drug discovery and chemical biology. For this compound, chirality can be introduced by modifying the propanone backbone. As mentioned, reduction of the ketone yields (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a racemic mixture containing a new stereocenter. researchgate.net

A highly effective method for obtaining enantiomerically pure forms of this alcohol is through enzymatic kinetic resolution. Research has demonstrated the use of lipases, such as that from Pseudomonas aeruginosa (PAL), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the remaining unreacted enantiomer. researchgate.net In one study, the transesterification of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol with vinyl acetate (B1210297) as the acyl donor was optimized. researchgate.net The use of a solvent system comprising toluene (B28343) and an ionic liquid ([BMIM][BF4]) was found to be particularly effective. researchgate.net This chemo-enzymatic approach successfully yielded (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a key intermediate for other chiral molecules, and its corresponding (S)-acetate ester with high enantiomeric excess. researchgate.net

Table 2: Optimized Conditions for Enzymatic Resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol researchgate.net

| Parameter | Optimal Condition | Result |

|---|---|---|

| Enzyme | Pseudomonas aeruginosa lipase (B570770) (PAL) | High conversion and enantioselectivity |

| Acyl Donor | Vinyl acetate | Effective acylating agent |

| Solvent | Toluene:[BMIM][BF4] (70:30) | Enhanced reaction rate and enantiomeric excess |

| Temperature | 30 °C | Optimal for enzyme activity |

| Substrate Conc. | 30 mM | Good balance of conversion and efficiency |

| Outcome | (C = 50.02%, eeP = 98.91%, eeS = 99%) | Successful separation of enantiomers |

This stereoselective synthesis provides access to enantiopure building blocks that are critical for investigating stereospecific interactions in biological systems.

Impact of Substituent Effects on Chemical Reactivity and Stability

The introduction of substituents at various positions on the this compound scaffold can profoundly impact its chemical reactivity and stability through electronic and steric effects.

Substituents on the Propanone Backbone: Modifications to the propanone chain can alter the reactivity of both the ketone and the alkyl chloride. For instance, replacing the chlorine atom with a more or less reactive leaving group would directly impact the rate of nucleophilic substitution at that position. Introducing substituents on the carbon atoms of the propane (B168953) chain can sterically hinder the approach of nucleophiles to the carbonyl carbon or the carbon bearing the chlorine atom. The stability of the molecule can also be affected; for example, introducing bulky groups may lead to conformational constraints. The reactivity of related chloro-propanone structures is demonstrated in their use as intermediates in the synthesis of various heterocyclic compounds. researchgate.netsigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 3-Chloro-1-(piperidin-1-yl)propan-1-one, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons on the piperidine (B6355638) ring and the chloropropanoyl chain. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about the number of neighboring protons.

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine H-2, H-6 | ~ 3.4-3.6 | Triplet | 4H |

| Piperidine H-3, H-4, H-5 | ~ 1.5-1.7 | Multiplet | 6H |

| -CH₂-Cl | ~ 3.8 | Triplet | 2H |

| -CO-CH₂- | ~ 2.9 | Triplet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its chemical environment (e.g., hybridization, attached functional groups).

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carbonyl) | ~ 170 |

| Piperidine C-2, C-6 | ~ 45-47 |

| Piperidine C-3, C-5 | ~ 25-27 |

| Piperidine C-4 | ~ 24 |

| -CH₂-Cl | ~ 40 |

| -CO-CH₂- | ~ 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the piperidine ring and between the two methylene groups of the chloropropanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for instance, by observing a correlation from the protons on C-2 and C-6 of the piperidine ring to the carbonyl carbon.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Expected ESI-MS Data:

| Ion | Calculated m/z |

| [C₈H₁₄ClNO + H]⁺ | 176.0837 |

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wide range of compounds, including those of medium polarity. In APCI, the sample is vaporized and then ionized by corona discharge. Similar to ESI-MS, APCI-MS of this compound would be expected to produce a strong signal for the protonated molecule [M+H]⁺, confirming its molecular weight. Fragmentation analysis in the tandem MS (MS/MS) mode can provide further structural information by breaking the molecule into smaller, identifiable fragments.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, angles, and intermolecular interactions. This technique would be invaluable for understanding the solid-state conformation of the piperidine ring and the orientation of the chloropropyl side chain in this compound.

A crystallographic study would yield a precise set of coordinates for each atom, from which all bond lengths (e.g., C-N, C=O, C-Cl), bond angles, and torsion angles could be determined. This data would reveal the conformation of the piperidine ring (e.g., chair, boat) and the geometry around the amide bond. No published crystallographic data containing this information for this compound could be located.

Analysis of the crystal lattice would reveal how molecules of this compound pack together in the solid state. This includes identifying and characterizing any intermolecular forces, such as hydrogen bonds (e.g., C-H···O), dipole-dipole interactions, or van der Waals forces, which govern the crystal's stability and physical properties. This information is not available as no crystallographic studies have been published for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes. A complete spectral analysis would provide characteristic frequencies for the key functional groups in this compound.

Specific, experimentally obtained FT-IR or Raman spectra for this compound are not present in the available scientific literature. A theoretical analysis would predict key vibrational frequencies, which are presented in the table below for illustrative purposes.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide Carbonyl (C=O) | Stretching | ~1640 - 1660 |

| Alkyl C-H (Piperidine & Propyl) | Stretching | ~2850 - 2950 |

| C-N (Amide) | Stretching | ~1200 - 1350 |

| C-Cl (Alkyl Halide) | Stretching | ~650 - 750 |

This table represents predicted values based on characteristic group frequencies. Experimental data would be required for definitive assignment and a complete understanding of the molecule's vibrational properties.

Role As a Synthetic Intermediate and Chemical Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-chloro-1-(piperidin-1-yl)propan-1-one as a precursor stems from the electrophilic nature of its γ-carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of the 3-(piperidin-1-yl)-3-oxopropyl moiety into various molecular frameworks.

The core reaction involves the displacement of the chloride ion, a good leaving group, by a suitable nucleophile. This alkylation reaction is a fundamental C-C or C-heteroatom bond-forming strategy. For instance, in syntheses analogous to those for creating new thiazolyl amides, an intermediate bearing a reactive chloro-amide can be coupled with various amines, thiols, or other nucleophiles to build more elaborate structures. nih.gov This step-wise approach, where the piperidine (B6355638) amide is formed first, followed by the substitution of the chlorine, allows for the controlled and sequential assembly of complex molecules.

However, the presence of a β-proton relative to the carbonyl group can lead to a competing elimination reaction (E2 mechanism), especially in the presence of a strong, non-nucleophilic base, which would yield 1-(piperidin-1-yl)prop-2-en-1-one. nih.gov Careful selection of reaction conditions, such as using soft nucleophiles and non-hindered bases, is crucial to favor the desired substitution pathway. nih.gov

Building Block for Nitrogen-Containing Heterocyclic Systems

This compound and its derivatives are key building blocks for synthesizing a variety of nitrogen-containing heterocyclic systems. The 1,3-relationship between the electrophilic carbon and the amide nitrogen allows for intramolecular cyclization reactions to form five- or six-membered rings, depending on the reaction partner.

A common strategy involves a two-step process:

Nucleophilic Substitution: The chloride is first displaced by a dinucleophile. For example, reaction with an amino-substituted heterocycle, such as an aminothiazole, can attach the 3-(piperidin-1-yl)propan-1-one moiety. nih.gov

Intramolecular Cyclization: A subsequent reaction, often acid- or base-catalyzed, can induce the second nucleophilic group to attack either the amide carbonyl or another suitable position, leading to the formation of a new heterocyclic ring fused to the initial structure.

This methodology is exemplified in the synthesis of various thiazole (B1198619) derivatives, where 3-chloropropionyl chloride is first reacted with an aminothiazole, and the resulting intermediate is then treated with a secondary amine like 4-hydroxypiperidine. nih.gov This sequence builds complex heterocyclic systems by linking different cyclic fragments through the three-carbon propanone linker. The title compound acts as a pre-formed "piperidine-linker" unit, simplifying such synthetic sequences.

Utility in Scaffold-Hopping and Rational Design of Chemical Probes

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel molecular cores that retain the key pharmacophoric features of a known active compound but possess a different structural backbone. This approach is vital for developing new intellectual property, improving physicochemical properties, and overcoming drug resistance.

This compound represents a simple and flexible scaffold that is highly amenable to this strategy. The piperidine ring is a privileged structure in drug discovery, and the 3-chloropropanoyl tail provides a reactive handle to attach a wide array of chemical functionalities. By reacting this compound with diverse nucleophiles, chemists can rapidly generate a library of new molecules. Each product incorporates the stable piperidine-amide core while varying the terminal group, effectively exploring new chemical space around a common scaffold.

This approach allows for the systematic modification of a lead compound. For example, if a bioactive molecule contains a piperidine ring linked to another group, this compound can be used to synthesize analogues where the linker and the terminal group are modified, aiding in the rational design of more potent and selective chemical probes.

Contribution to the Construction of Pharmacologically Relevant Scaffolds (focusing on synthesis, not pharmacology)

The piperidine-propanone substructure is a recurring motif in various classes of pharmacologically active compounds. This compound serves as a direct or conceptual building block for these scaffolds. Its synthesis is a key step in creating more complex molecules with potential therapeutic applications.

For example, the synthesis of potent and selective acetylcholinesterase (AChE) inhibitors has been described using derivatives of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one. nih.gov The synthetic routes to these molecules often involve Michael addition or other conjugate addition reactions to an appropriate α,β-unsaturated ketone, or the alkylation of a nucleophile with a 3-halopropanone derivative, highlighting the importance of the three-carbon linker.

Similarly, in the development of NLRP3 inflammasome inhibitors, various acyl chlorides have been coupled with piperidine-containing fragments to modulate activity. nih.gov The synthesis of these molecules underscores the modularity of using building blocks like 3-chloropropionyl chloride and piperidine derivatives to construct complex and pharmacologically relevant scaffolds. nih.gov

Industrial Synthesis and Scale-Up Considerations

The industrial synthesis of this compound is straightforward and typically involves the acylation of piperidine with 3-chloropropionyl chloride. This is an amide bond formation reaction, which is one of the most robust and well-understood transformations in industrial chemistry.

Reaction Scheme:

The key considerations for scale-up revolve around the synthesis and handling of the primary precursor, 3-chloropropionyl chloride.

Synthesis of 3-Chloropropionyl Chloride: This acid chloride is a critical raw material. Industrial production methods often start from readily available feedstocks like acrylic acid or 3-chloropropionic acid.

From 3-Chloropropionic Acid: This is a common route where the carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or triphosgene. chemicalbook.comgoogle.com The reaction with triphosgene, for example, can be carried out in a solvent like toluene (B28343) at room temperature, offering high yields. chemicalbook.com

From Acrylic Acid: An alternative large-scale process involves the hydrochlorination of acrylic acid. Dried hydrogen chloride gas is bubbled through acrylic acid, sometimes in the presence of a polymerization inhibitor, to produce 3-chloropropionic acid, which can then be converted to the acid chloride. google.com

Synthesis of Precursors to 3-Chloropropionic Acid: The ultimate starting materials are often simple, low-cost chemicals. For example, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol (B51772) by reaction with hydrochloric acid, using a catalyst like benzenesulfonic acid to improve efficiency and yield on a large scale. google.comchemicalbook.com This alcohol can then be oxidized to the corresponding carboxylic acid.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClNO |

| Molecular Weight | 175.65 g/mol |

| Appearance | White to off-white solid or colorless oil |

| CAS Number | 38574-00-8 |

Table 2: Key Synthetic Reactions

| Reaction Type | Reactants | Product | Relevance |

|---|---|---|---|

| Amide Formation | Piperidine, 3-Chloropropionyl chloride | This compound | Primary synthesis route nih.gov |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., R-NH₂) | 3-(Nucleophil-1-yl)-1-(piperidin-1-yl)propan-1-one | Core reaction for building complex molecules nih.gov |

| Elimination (Side Reaction) | this compound, Strong Base | 1-(Piperidin-1-yl)prop-2-en-1-one | Potential competing pathway nih.gov |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of amide bonds is one of the most common reactions in the chemical industry, but traditional methods often rely on toxic solvents and generate significant waste. tandfonline.comhud.ac.uk Future research will increasingly focus on developing greener synthetic routes for 3-Chloro-1-(piperidin-1-yl)propan-1-one, minimizing environmental impact.

Key areas of development include:

Bio-based Solvents: Replacing conventional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) with bio-alternatives is a critical step. Cyrene™, a solvent derived from cellulose, has been shown to be an effective medium for the synthesis of amides from acid chlorides and primary amines. hud.ac.ukrsc.org Adopting such solvents could significantly reduce the toxicity and waste profile of the synthesis process. A simple aqueous work-up procedure can remove the high-boiling-point Cyrene™, leading to a substantial increase in molar efficiency compared to standard methods. hud.ac.uk

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. york.ac.uk The chemo-enzymatic synthesis of a closely related precursor, (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, has been successfully demonstrated using lipases in a medium containing ionic liquids and an organic solvent. researchgate.net This approach achieves high conversion and enantiomeric excess, highlighting the potential for enzymatic methods in producing chiral derivatives. researchgate.net Hydrolases, such as lipases and penicillin acylases, are particularly promising for forming secondary and tertiary amides under mild conditions. york.ac.uk

Aqueous Synthesis: Moving away from organic solvents entirely is a primary goal of green chemistry. A novel method for the rapid N-chloroacetylation of anilines and amines has been developed using a phosphate buffer as the reaction medium. tandfonline.com This metal-free process proceeds under neutral conditions, and the product often precipitates, allowing for easy isolation by simple filtration. tandfonline.com Applying such aqueous systems to the synthesis of this compound could offer a scalable and eco-friendly manufacturing process.

| Green Chemistry Approach | Key Advantages | Relevant Precursors/Analogs |

| Bio-based Solvents (e.g., Cyrene™) | Reduces use of toxic solvents, minimizes waste, increases molar efficiency. hud.ac.ukrsc.org | Amides from acid chlorides and amines. hud.ac.uk |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. york.ac.ukresearchgate.net | (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net |

| Aqueous Synthesis (e.g., Phosphate Buffer) | Avoids toxic organic solvents, easy product isolation, metal-free. tandfonline.com | N-chloroacetanilides and amides. tandfonline.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The formation of the amide bond in this compound is a critical step where catalysis can play a significant role in improving efficiency and selectivity. While traditional methods often require stoichiometric activating agents that generate considerable waste, modern research focuses on catalytic approaches where the only byproduct is water. catalyticamidation.info

Future research will likely investigate:

Boron-Derived Catalysts: Boronic acids have emerged as effective catalysts for direct amidation reactions. Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info

Transition-Metal Catalysis: Various transition metals have shown promise in catalyzing amide formation from esters and amines. This includes systems based on manganese(I), palladium, and nickel, which exhibit broad functional group tolerance. mdpi.com

Organocatalysis: Metal-free catalytic systems are gaining traction. For instance, an organophosphorus (PIII/PV) redox-catalyzed synthesis of tertiary amides has been developed, demonstrating a novel activation pathway. nih.gov

Enzymatic Catalysis: As mentioned, enzymes like nitrile hydratase can be integrated with chemocatalysis in a one-pot system. For example, merging a nitrile hydratase enzyme with a copper-catalyzed N-arylation reaction provides a novel and sustainable route to amide bond construction. researchgate.net

Telluroniobates: Novel polyoxometalates, specifically telluroniobates, have demonstrated excellent catalytic activity in the amidation of anhydrides and amines, offering a new class of catalysts for exploration. rsc.org

| Catalytic System | Type | Potential Advantages |

| Boronic Acids | Main Group | Mild conditions, reduced waste. catalyticamidation.info |

| Manganese(I), Palladium, Nickel Complexes | Transition Metal | High efficiency, broad substrate scope. mdpi.com |

| Organophosphorus Compounds | Organocatalyst | Metal-free, novel activation mechanisms. nih.gov |

| Lipases, Nitrile Hydratases | Biocatalyst | High selectivity, green conditions. researchgate.netresearchgate.net |

| Telluroniobates | Polyoxometalate | High activity for amidation of anhydrides. rsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The synthesis of novel molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). arxiv.org These data-driven approaches can accelerate the discovery of efficient synthetic routes for compounds like this compound by analyzing vast datasets of chemical reactions. mdpi.comnih.gov

Emerging applications in this field include:

Retrosynthesis Prediction: AI-powered tools can deconstruct a target molecule into simpler, commercially available precursors, proposing viable synthetic pathways. chemcopilot.comnih.gov These platforms leverage deep learning algorithms trained on millions of known reactions to suggest both conventional and novel disconnections, significantly reducing the time required for synthesis planning. arxiv.orgchemcopilot.com

Reaction Outcome and Condition Prediction: A critical challenge in synthesis is predicting whether a proposed reaction will succeed under specific conditions. researchgate.net ML models are being developed to forecast the major product of a reaction, its yield, and optimal conditions (e.g., catalyst, solvent, temperature) by learning from extensive experimental data. mit.edunih.gov This can minimize trial-and-error experimentation, saving time and resources. nih.gov

Accessibility Scoring: By integrating AI-based retrosynthesis with synthetic accessibility scoring, researchers can evaluate the feasibility of synthesizing large sets of virtual compounds. This allows for the early-stage filtering of molecules that are likely to be difficult or costly to produce. mdpi.com

| AI/ML Application | Function | Impact on Synthesis |

| AI Retrosynthesis | Proposes synthetic routes by breaking down target molecules. chemcopilot.comacs.org | Accelerates discovery of efficient pathways, suggests novel routes. mdpi.comchemcopilot.com |

| Reaction Outcome Prediction | Forecasts major products and yields. researchgate.netmit.edu | Reduces failed experiments, improves reaction efficiency. researchgate.net |

| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures. nih.gov | Optimizes reaction conditions without extensive screening. nih.gov |

| Synthetic Feasibility Analysis | Scores molecules based on ease of synthesis. mdpi.com | Prioritizes easily synthesizable targets in drug discovery and materials science. mdpi.com |

Design of Chemically Selective Probes for Material Science Applications

The piperidine (B6355638) scaffold is a common feature in functional molecules, and its derivatives are being explored for applications in material science, particularly as chemical sensors and probes. ijnrd.org The unique structure of this compound, with its reactive chloro group and stable amide linkage, makes it an attractive starting point for designing novel functional materials.

Future research could focus on:

Fluorescent Probes: The piperidine ring can be incorporated into larger conjugated systems to create fluorescent materials. researchgate.net By functionalizing the piperidine nitrogen or other parts of the molecule with fluorophores like naphthalimide, it is possible to design probes that respond to specific analytes such as metal ions (e.g., Hg²⁺, Cu²⁺) or changes in pH. mdpi.com The fluorescence of such probes can be modulated through mechanisms like photo-induced electron transfer (PET), which can be turned "on" or "off" upon binding to the target. mdpi.com

Ionic Conduction Materials: Piperidinium groups can be incorporated into polymer backbones to create anion exchange membranes for applications in fuel cells or water treatment. unipd.it Derivatives of this compound could be used to functionalize polymers, leveraging the piperidine moiety to create ion-conductive sites.

Luminescent Materials: Research has shown that piperidine-based compounds can be synthesized to create materials with red-emitting luminescence, which are valuable for organic light-emitting diodes (OLEDs) and biological imaging. researchgate.net

Advanced Studies on Supramolecular Interactions and Self-Assembly of Derivatives

Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. The amide and piperidine groups in this compound and its derivatives are capable of forming hydrogen bonds, which are key drivers of self-assembly. chemistryviews.org

Promising research directions include:

Hydrogen-Bonded Networks: The N-H bonds of a protonated piperidine or the C=O group of the amide can act as hydrogen bond donors and acceptors, respectively. In the solid state, piperidine derivatives are known to form extensive two-dimensional networks through N–H···N hydrogen bonds. nih.gov Exploring how derivatives of the title compound crystallize and pack can provide insights into designing new crystal structures with desired properties.

Design of Supramolecular Polymers: By designing molecules with specific hydrogen-bonding motifs, it is possible to create one-dimensional supramolecular polymers. mdpi.com For example, molecules containing both hydrogen bond donors and acceptors can link together in a head-to-tail fashion to form long chains. chemistryviews.orgnih.gov

Complex Assemblies: More complex architectures can be achieved by designing molecules with multiple recognition sites. For instance, molecules containing multiple melamine and isocyanuric acid units have been shown to self-assemble into large, stable aggregates held together by dozens of hydrogen bonds in a rosette-like pattern. harvard.edu Derivatives of this compound could be incorporated into such multi-component systems to create novel, functional soft materials.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-1-(piperidin-1-yl)propan-1-one, and how can byproduct formation be minimized?

- Methodological Answer : The compound is typically synthesized via N-acylation of piperidine using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . To minimize byproducts like α-chloro derivatives (e.g., 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one), strict stoichiometric control of reagents and reaction temperature (0–5°C) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (~195–200 ppm in ¹³C NMR) and the piperidine protons (multiplet at δ 1.5–2.5 ppm in ¹H NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M]⁺∙) with <2 ppm error .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

Q. What are the common intermediates derived from this compound in pharmaceutical research?

- Methodological Answer : This compound serves as a precursor for:

- Cathinone analogs : E.g., mexedrone derivatives via nucleophilic substitution of the chloro group with methoxy or methylamine moieties .

- GABA aminotransferase inactivators : Structural analogs like 3-chloro-1-(4-hydroxyphenyl)propan-1-one are synthesized for enzyme inhibition studies .

- Dibenzoazepine derivatives : Used in antipsychotic drug development via condensation with aminophenols .

Advanced Research Questions

Q. How does the electronic environment of the ketone group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing ketone group activates the α-carbon for nucleophilic substitution (SN₂). Computational studies (DFT calculations) show partial positive charge localization on the α-carbon, facilitating attack by nucleophiles like methoxide or amines. Steric hindrance from the piperidine ring can reduce reaction rates, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Models interactions with active sites (e.g., GABA aminotransferase) by simulating hydrogen bonding and hydrophobic contacts .

- MD (Molecular Dynamics) Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., chloro vs. methoxy) with biological activity using descriptors like logP and polar surface area .

Q. What analytical challenges arise in detecting trace impurities during synthesis, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Identifies chlorinated byproducts (e.g., 2-bromo-3-chloro derivatives) at ppm levels using reverse-phase C18 columns and electrospray ionization .

- GC-MS : Detects volatile impurities (e.g., unreacted 3-chloropropionyl chloride) with capillary columns (DB-5MS) and electron impact ionization .

- NMR Spiking : Confirms impurity identity by adding authentic standards to the sample .

Q. How is X-ray crystallography employed to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond lengths, angles, and stereochemistry. For example, SHELXL refinement of 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride confirmed the planar ketone group and chair conformation of the piperidine ring . Crystallization conditions (e.g., slow evaporation from ethanol/water) are optimized to obtain high-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.